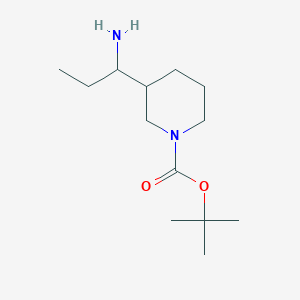

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3-(1-aminopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-11(14)10-7-6-8-15(9-10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYQWOXEDGDKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-aminopropane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced forms, often using hydrogenation techniques.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

科学研究应用

Medicinal Chemistry

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in targeting neurological disorders, cancer, and inflammatory diseases.

- Case Study : In vitro studies demonstrated that this compound can inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells, indicating its anti-inflammatory properties. At a concentration of 10 µM, it achieved a 50% reduction in cell death and a 40% decrease in cytokine release.

The compound exhibits several biological activities:

- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in cellular signaling pathways.

- Neuroprotective Effects : Studies have indicated that it offers protective effects against neurotoxic agents like amyloid-beta, making it relevant for research on neurodegenerative diseases.

Synthesis of Bioactive Molecules

As a versatile building block, this compound is employed in the synthesis of bioactive molecules, including:

| Application | Description |

|---|---|

| Amino Acids | Used in the synthesis of amino acids and peptides. |

| Pharmaceuticals | Key component in drug candidates targeting various diseases. |

| Specialty Chemicals | Applied in producing specialty chemicals for industrial use. |

作用机制

The mechanism of action of tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function . The exact pathways involved depend on the specific application and target .

相似化合物的比较

Structural Similarities and Differences

The compound belongs to a family of Boc-protected piperidine derivatives with aminoalkyl side chains. Key structural analogs include:

Key Observations :

- Positional Isomerism: The 4-(2-aminopropan-2-yl) derivative (CAS 530116-33-7) exhibits a branched substituent at the 4-position, which may sterically hinder interactions compared to the linear 3-aminopropyl chain .

- Functional Group Variation : Replacement of the amine with iodine (CAS 163210-23-9) shifts utility toward halogen-based chemistry (e.g., Suzuki coupling), diverging from the biological targeting seen in amine-bearing analogs .

生物活性

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structural features, including a piperidine ring and a tert-butyl group, contribute to its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 242.36 g/mol. Its structure includes:

- A piperidine ring , which provides structural stability.

- A tert-butyl group , enhancing lipophilicity.

- An aminopropyl side chain , which is crucial for biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites on target proteins, while the piperidine ring contributes to the overall conformational stability necessary for binding. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor for various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : It has shown promise in modulating receptor activity, particularly in neurological contexts, suggesting applications in treating conditions such as depression or anxiety.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activities by inducing apoptosis in cancer cells.

Research Findings

Several studies have explored the biological activity of this compound. Key findings include:

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

In a study focused on metabolic disorders, this compound was tested against a panel of enzymes. Results indicated significant inhibition of enzyme activity, suggesting potential therapeutic applications in managing metabolic syndromes.

Case Study 2: Neurological Applications

Another investigation examined the effects of this compound on neurotransmitter receptors. The results demonstrated that it could enhance receptor sensitivity, leading to improved synaptic transmission in animal models of depression.

Case Study 3: Anticancer Potential

Research conducted on various cancer cell lines revealed that derivatives of this compound could induce apoptosis through caspase activation pathways. These findings highlight its potential as an anticancer agent.

常见问题

Q. What are the standard synthetic routes for tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Amine Protection : The primary amine group is protected using tert-butyl carbamate (Boc) under basic conditions (e.g., triethylamine in dichloromethane) to prevent side reactions .

- Piperidine Functionalization : The piperidine ring is modified via nucleophilic substitution or reductive amination. For example, coupling 1-aminopropyl groups to the piperidine scaffold using carbodiimide-based coupling agents .

- Deprotection : Final Boc removal with trifluoroacetic acid (TFA) in dichloromethane yields the free amine .

Validation : Monitor reactions via TLC or LC-MS and confirm purity using HPLC (>95%) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the compound purified post-synthesis?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .

- Analytical Confirmation : Verify purity via /-NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .

- Twinning Analysis : For crystals with twinning, apply SHELXD for structure solution and validate with R-factor convergence (<5%) .

- Data Contradictions : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve discrepancies in stereochemical assignments .

Q. What reaction conditions optimize functional group transformations (e.g., oxidation, reduction)?

- Oxidation : Treat with hydrogen peroxide (30%) in acetic acid to convert sulfanyl groups to sulfoxides (monitor via IR at 1050 cm) .

- Reduction : Use NaBH in methanol to reduce nitro groups to amines (confirm via TLC and -NMR loss of aromatic protons) .

- Challenges : Competing side reactions (e.g., over-oxidation) require controlled stoichiometry and low temperatures (0–5°C) .

Q. How to address contradictions in spectroscopic data during characterization?

- Multi-Technique Validation : Compare -NMR (e.g., integration ratios) with HRMS to confirm molecular weight.

- Dynamic NMR : Resolve conformational equilibria (e.g., chair-flipping in piperidine) by variable-temperature NMR .

- DFT Calculations : Simulate NMR chemical shifts using Gaussian software to match experimental data .

Q. What pharmacological applications are explored for this compound?

- Drug Intermediate : Used as a precursor for kinase inhibitors or GPCR-targeting agents due to its amine and piperidine motifs .

- Biological Assays : Test solubility (LogP ~2.5 predicted) and permeability in Caco-2 cells to assess bioavailability .

- Toxicity Screening : Evaluate acute toxicity in vitro (e.g., HepG2 cell viability assays) before in vivo studies .

Methodological Notes

- Contradictory Synthesis Reports : If literature methods yield inconsistent results (e.g., varying Boc deprotection conditions), optimize reaction time/temperature via Design of Experiments (DoE) .

- Scale-Up Challenges : Transitioning from milligram to gram-scale may require switching from batch to flow chemistry for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。